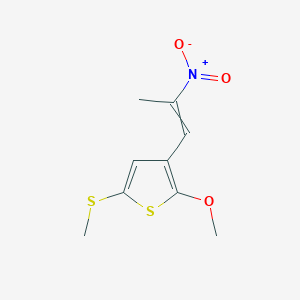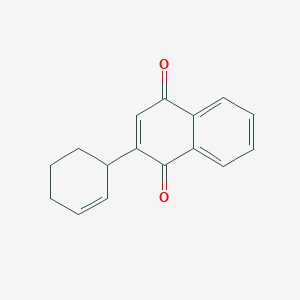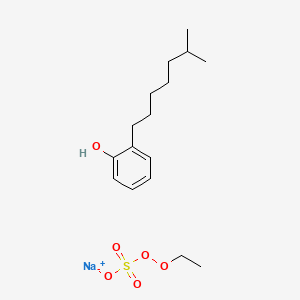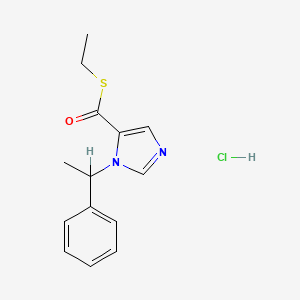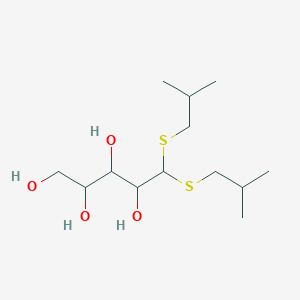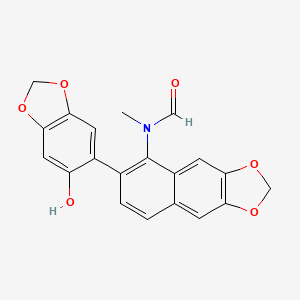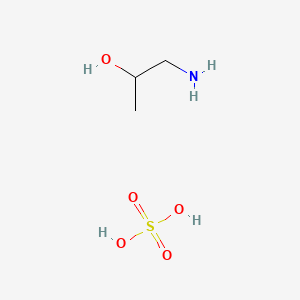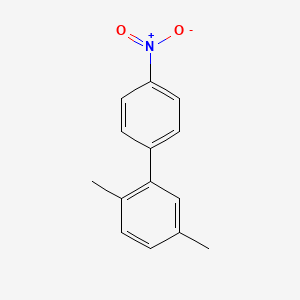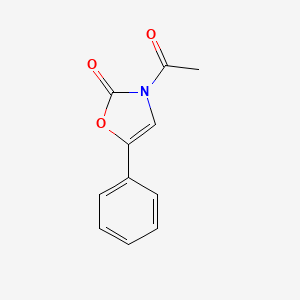
3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of acetophenone with an appropriate amine and a carbonyl compound under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazole N-oxide.
Reduction: Reduction of the oxazole ring to form dihydro-oxazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole N-oxides, while substitution reactions could introduce various functional groups onto the phenyl or oxazole rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-oxazole: A simpler oxazole derivative with similar structural features.
5-Phenyl-1,3-oxazole-2-thione: Contains a thione group instead of a carbonyl group.
3-Acetyl-2-phenyl-1,3-thiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-Acetyl-5-phenyl-1,3-oxazol-2(3H)-one is unique due to the presence of both an acetyl group and a phenyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. Its specific substitution pattern can lead to distinct properties compared to other oxazole derivatives.
Propriétés
Numéro CAS |
65647-69-0 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
3-acetyl-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H9NO3/c1-8(13)12-7-10(15-11(12)14)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
VTYDZHZFTAMBCC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(OC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


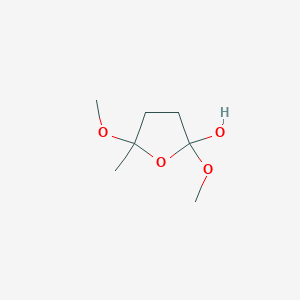

![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
